REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[N:9]2[O:10][C:11](=[O:13])[N:12]=[C:8]2[CH:7]=[C:6]([N:14]2[CH2:19][CH:18]=[CH:17][CH2:16][CH2:15]2)[N:5]=1.[CH3:20][O:21][C:22](N1C2C=CC=CC=2N=C1)=[O:23].C(O)(=O)C>CN(C)C=O>[N:14]1([C:6]2[N:5]=[C:4]([NH:3][C:22]([O:21][CH3:20])=[O:23])[N:9]3[O:10][C:11](=[O:13])[N:12]=[C:8]3[CH:7]=2)[CH2:15][CH:16]=[CH:17][CH2:18][CH2:19]1 |f:0.1|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
5-amino-7-[3,6-dihydro-1(2H)-pyridyl]-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidin-2-one
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=2N1OC(N2)=O)N2CCC=CC2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
COC(=O)N1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred vigorously at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the mixture is treated with ice-cold water
|
Type
|
CUSTOM
|
Details
|
The precipitate which results
|
Type
|
CUSTOM
|
Details
|
is recrystallized from methylene chloride/methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC=CC1)C1=CC=2N(C(=N1)NC(=O)OC)OC(N2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |